Cas no 2138117-52-7 (2-(cyclobutylamino)quinazoline-5-carboxylic acid)

2-(Cyclobutylamino)quinazoline-5-carboxylic acid is a quinazoline derivative featuring a cyclobutylamino substituent at the 2-position and a carboxylic acid group at the 5-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of pharmacologically active molecules targeting kinase inhibition or other biologically relevant pathways. The cyclobutyl moiety enhances steric and electronic properties, potentially improving binding affinity and selectivity. The carboxylic acid group offers functionalization opportunities for further derivatization or salt formation. Its structural features make it valuable for drug discovery applications, where precise modulation of molecular interactions is critical. The compound is typically characterized by HPLC, NMR, and mass spectrometry to ensure purity and identity.
2-(cyclobutylamino)quinazoline-5-carboxylic acid structure
2138117-52-7 structure
商品名:2-(cyclobutylamino)quinazoline-5-carboxylic acid
CAS番号:2138117-52-7
MF:C13H13N3O2
メガワット:243.261222600937
CID:5925681
PubChem ID:165494371

2-(cyclobutylamino)quinazoline-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(cyclobutylamino)quinazoline-5-carboxylic acid
    • 2138117-52-7
    • EN300-1162456
    • インチ: 1S/C13H13N3O2/c17-12(18)9-5-2-6-11-10(9)7-14-13(16-11)15-8-3-1-4-8/h2,5-8H,1,3-4H2,(H,17,18)(H,14,15,16)
    • InChIKey: DVWSTRSCZLMJJN-UHFFFAOYSA-N
    • ほほえんだ: OC(C1=CC=CC2=C1C=NC(=N2)NC1CCC1)=O

計算された属性

  • せいみつぶんしりょう: 243.100776666g/mol
  • どういたいしつりょう: 243.100776666g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 319
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 75.1Ų

2-(cyclobutylamino)quinazoline-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1162456-1000mg
2-(cyclobutylamino)quinazoline-5-carboxylic acid
2138117-52-7
1000mg
$1357.0 2023-10-03
Enamine
EN300-1162456-10000mg
2-(cyclobutylamino)quinazoline-5-carboxylic acid
2138117-52-7
10000mg
$5837.0 2023-10-03
Enamine
EN300-1162456-0.1g
2-(cyclobutylamino)quinazoline-5-carboxylic acid
2138117-52-7
0.1g
$1195.0 2023-06-08
Enamine
EN300-1162456-0.5g
2-(cyclobutylamino)quinazoline-5-carboxylic acid
2138117-52-7
0.5g
$1302.0 2023-06-08
Enamine
EN300-1162456-50mg
2-(cyclobutylamino)quinazoline-5-carboxylic acid
2138117-52-7
50mg
$1140.0 2023-10-03
Enamine
EN300-1162456-250mg
2-(cyclobutylamino)quinazoline-5-carboxylic acid
2138117-52-7
250mg
$1249.0 2023-10-03
Enamine
EN300-1162456-10.0g
2-(cyclobutylamino)quinazoline-5-carboxylic acid
2138117-52-7
10g
$5837.0 2023-06-08
Enamine
EN300-1162456-1.0g
2-(cyclobutylamino)quinazoline-5-carboxylic acid
2138117-52-7
1g
$1357.0 2023-06-08
Enamine
EN300-1162456-500mg
2-(cyclobutylamino)quinazoline-5-carboxylic acid
2138117-52-7
500mg
$1302.0 2023-10-03
Enamine
EN300-1162456-2500mg
2-(cyclobutylamino)quinazoline-5-carboxylic acid
2138117-52-7
2500mg
$2660.0 2023-10-03

2-(cyclobutylamino)quinazoline-5-carboxylic acid 関連文献

2-(cyclobutylamino)quinazoline-5-carboxylic acidに関する追加情報

2-(Cyclobutylamino)Quinazoline-5-Carboxylic Acid (CAS No: 2138117-52-7)

2-(Cyclobutylamino)Quinazoline-5-Carboxylic Acid is a biologically active compound with the CAS registry number 2138117-52-7. This compound belongs to the class of quinazoline derivatives, which have been extensively studied for their potential applications in drug discovery and development. The quinazoline scaffold, a heterocyclic aromatic system, has been recognized for its ability to interact with various biological targets, making it a valuable structure in medicinal chemistry.

The synthesis of 2-(Cyclobutylamino)Quinazoline-5-Carboxylic Acid involves a series of well-established organic reactions, including condensation and cyclization processes. Recent advancements in synthetic methodologies have enabled the efficient construction of this compound with high purity and yield. The incorporation of the cyclobutylamino group introduces unique steric and electronic properties, which are critical for its biological activity.

Recent studies have highlighted the potential of 2-(Cyclobutylamino)Quinazoline-5-Carboxylic Acid as a potent kinase inhibitor. Kinases are enzymes that play a pivotal role in various cellular processes, including signal transduction, cell proliferation, and apoptosis. Dysregulation of kinase activity has been implicated in numerous pathological conditions, such as cancer, inflammatory diseases, and neurodegenerative disorders.

In vitro assays have demonstrated that 2-(Cyclobutylamino)Quinazoline-5-Carboxylic Acid exhibits significant inhibitory activity against several kinases, including EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphatidylinositol 3-Kinase). These findings suggest its potential as a lead compound for the development of targeted therapies against cancers driven by these kinases.

Furthermore, computational studies using molecular docking and dynamics simulations have provided insights into the binding mode of 2-(Cyclobutylamino)Quinazoline-5-Carboxylic Acid with its target kinases. The cyclobutylamino group appears to play a crucial role in stabilizing the interaction through hydrogen bonding and hydrophobic interactions. These studies have also revealed potential sites for further optimization to enhance potency and selectivity.

Preclinical studies in animal models have shown that 2-(Cyclobutylamino)Quinazoline-5-Carboxylic Acid demonstrates promising anti-tumor activity with minimal toxicity to normal cells. This profile underscores its potential as a chemotherapeutic agent with improved therapeutic index compared to conventional cytotoxic drugs.

The development of 2-(Cyclobutylamino)Quinazoline-5-Carboxylic Acid into a clinical candidate would require further optimization to address pharmacokinetic properties such as bioavailability and metabolic stability. Recent advances in drug delivery systems, including nanoparticle-based formulations, offer promising avenues to enhance the pharmacokinetic profile of this compound.

In conclusion, 2-(Cyclobutylamino)Quinazoline-5-Carboxylic Acid (CAS No: 2138117-52-7) represents a valuable lead compound in the field of kinase-targeted drug discovery. Its unique chemical structure, coupled with its potent biological activity, positions it as a promising candidate for further development into therapeutic agents for various diseases.

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